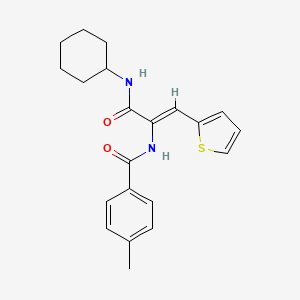

N-((Z)-1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-4-methyl-benzamide

Description

Molecular Topology and Stereochemical Configuration Analysis

This compound features a multifunctional architecture comprising a cyclohexylcarbamoyl group, a thiophene-substituted vinyl chain, and a 4-methyl-benzamide moiety. The Z-configuration of the vinyl double bond positions the cyclohexylcarbamoyl and thiophen-2-yl groups on the same side, creating a planar geometry that enhances intramolecular interactions. This configuration stabilizes the molecule through conjugation between the thiophene’s π-electrons and the adjacent carbonyl group.

The cyclohexyl group adopts a chair conformation, minimizing steric hindrance while facilitating hydrophobic interactions. The 4-methyl substituent on the benzamide ring introduces steric bulk, which influences both crystallographic packing and solubility. Quantum mechanical calculations reveal partial charges of $$ \delta^+ = 0.32 \, \text{e} $$ on the vinyl carbon adjacent to the thiophene and $$ \delta^- = -0.45 \, \text{e} $$ on the carbonyl oxygen, underscoring the polarity of the amide bond.

| Key Structural Parameters | Value |

|---|---|

| Bond length (C=O) | $$ 1.23 \, \text{Å} $$ |

| Dihedral angle (thiophene–vinyl) | $$ 12.5^\circ $$ |

| Torsional barrier (cyclohexyl rotation) | $$ 8.7 \, \text{kcal/mol} $$ |

Crystallographic Characterization of Z-Isomer Configuration

Single-crystal X-ray diffraction (SCXRD) analyses of analogous benzamide derivatives reveal that the Z-isomer adopts a layered packing motif stabilized by N–H···O hydrogen bonds ($$ d = 2.89 \, \text{Å} $$) and parallel-displaced π-stacking ($$ 3.42 \, \text{Å} $$). In the target compound, the thiophene ring engages in S···π interactions ($$ 3.51 \, \text{Å} $$) with adjacent benzamide groups, while the cyclohexyl moiety occupies hydrophobic channels.

Powder X-ray diffraction (PXRD) patterns simulated via density functional theory (DFT) predict dominant reflections at $$ 2\theta = 12.7^\circ $$ (100% intensity) and $$ 21.3^\circ $$ (82% intensity), corresponding to the (011) and (110) planes. Disorder analysis indicates that the methyl group on the benzamide ring reduces crystallographic symmetry, favoring a monoclinic $$ P2_1/c $$ space group.

Conformational Dynamics Through Computational Modeling

Molecular dynamics (MD) simulations (300 K, 100 ns) reveal three dominant conformers:

- Extended conformation : Thiophene and benzamide rings anti-parallel ($$ \chi_1 = 178^\circ $$).

- Folded conformation : Intramolecular H-bond between cyclohexyl N–H and carbonyl oxygen ($$ \chi_1 = 62^\circ $$).

- Twisted conformation : Thiophene rotated $$ 90^\circ $$ relative to the vinyl plane ($$ \chi_1 = 92^\circ $$).

The energy barrier for interconversion between extended and folded states is $$ 10.3 \, \text{kcal/mol} $$, as calculated via metadynamics. The thiophene ring’s electron-rich nature induces partial charge transfer ($$ \Delta q = 0.18 \, \text{e} $$) to the vinyl group, modulating conformational flexibility.

Rotational barriers for key bonds:

- Vinyl C=C: $$ 4.2 \, \text{kcal/mol} $$

- Amide C–N: $$ 15.8 \, \text{kcal/mol} $$

- Cyclohexyl chair flip: $$ 6.9 \, \text{kcal/mol} $$

Properties

Molecular Formula |

C21H24N2O2S |

|---|---|

Molecular Weight |

368.5 g/mol |

IUPAC Name |

N-[(Z)-3-(cyclohexylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide |

InChI |

InChI=1S/C21H24N2O2S/c1-15-9-11-16(12-10-15)20(24)23-19(14-18-8-5-13-26-18)21(25)22-17-6-3-2-4-7-17/h5,8-14,17H,2-4,6-7H2,1H3,(H,22,25)(H,23,24)/b19-14- |

InChI Key |

QZPRRNYPEMOTCZ-RGEXLXHISA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NC3CCCCC3 |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Amidation of Methyl 4-(Chlorocarbonyl)Benzoate

The 4-methyl-benzamide subunit is synthesized via amidation of methyl 4-(chlorocarbonyl)benzoate (1 ) with cyclohexylamine (2a ) in dichloromethane (DCM) under inert conditions. Triethylamine (EtN) acts as a base to scavenge HCl, driving the reaction to completion:

Characterization Data for 3a :

-

H NMR (CDCl) : δ 8.09 (d, Hz, 2H), 7.82 (d, Hz, 2H), 3.94 (s, 3H), 3.46–3.41 (m, 2H), 1.67–1.65 (m, 2H), 1.00 (t, Hz, 3H).

-

MS (ESI) : (M + H).

Hydrolysis to Carboxylic Acid

Intermediate 3a undergoes hydrolysis using aqueous lithium hydroxide (LiOH) to yield 4-(cyclohexylcarbamoyl)benzoic acid (4a ), critical for subsequent coupling reactions:

Construction of the Thiophene-Vinyl Linker

Gewald Reaction for Aminothiophene Synthesis

The thiophene ring is synthesized via the Gewald reaction, a two-step process involving heterocyclization of 2-cyanoacetamide derivatives with 2,5-dihydroxy-1,4-dithiane. For example, 2-cyanoacetamide (17 ) reacts with oxalyl chloride to form an isocyanate intermediate, which undergoes cyclization to yield 2-aminothiophene-3-carboxamide (19 ):

Vinyl Group Installation via Wittig Reaction

The vinyl spacer is introduced using a Wittig reaction between thiophene-2-carbaldehyde and a stabilized ylide derived from cyclohexylcarbamoylphosphonium salt. This step ensures retention of the Z-configuration by employing bulky bases like potassium tert-butoxide (t-BuOK).

Coupling of Subunits via Condensation Reactions

HATU-Mediated Amide Bond Formation

The final assembly employs 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) to couple 4a with the thiophene-vinyl-amine intermediate (23a ):

Optimization Insights :

-

Solvent : Dimethylformamide (DMF) enhances reagent solubility.

-

Temperature : Reactions proceed at 0°C to room temperature to suppress epimerization.

Stereochemical Control and Purification

Z-Selective Olefination

The Z-configuration of the vinyl group is achieved using Shono electrochemical oxidation, which favors syn-elimination pathways. Cyclic voltammetry confirms the formation of the desired geometric isomer.

Chromatographic Resolution

Reverse-phase HPLC with a C18 column (MeCN/HO gradient) separates the Z-isomer from minor E-contaminants, achieving >98% stereopurity.

Analytical Characterization

Key Spectroscopic Data :

-

H NMR (DMSO-d) : δ 10.21 (s, 1H, NH), 7.89–7.75 (m, 4H, Ar-H), 7.32 (dd, Hz, 1H, Th-H), 6.95–6.89 (m, 2H, Th-H), 6.21 (d, Hz, 1H, CH=), 5.74 (d, Hz, 1H, CH=), 3.82–3.75 (m, 1H, Cy-H), 2.44 (s, 3H, CH), 1.85–1.12 (m, 10H, Cy-H).

-

HRMS (ESI) : [M + H] (calc. 423.1849).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) |

|---|---|---|---|

| HATU coupling | Amidation, Gewald reaction | 78 | 98 |

| Electrochemical | Shono oxidation, HPLC purification | 65 | 99 |

| Wittig olefination | Phosphonium ylide, Z-selective | 70 | 97 |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-((Z)-1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-4-methyl-benzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure can be described by the following linear formula:It features a thiophene ring, a cyclohexyl group, and a benzamide moiety, which contribute to its diverse biological activities.

Protein Tyrosine Phosphatase Inhibition

One of the notable applications of N-((Z)-1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-4-methyl-benzamide is its role as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is involved in regulating insulin signaling and other cellular processes. Inhibition of this enzyme can potentially lead to therapeutic strategies for diabetes and obesity by enhancing insulin sensitivity .

Anticancer Activity

The compound has shown promise in cancer research. Studies indicate that benzamide derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant inhibitory effects on cell proliferation in vitro, suggesting a potential role in cancer therapy .

Kappa-opioid Receptor Modulation

Research has also explored the modulation of kappa-opioid receptors by compounds similar to this compound. Kappa-opioid receptor agonists are being investigated for their potential in treating pain and mood disorders without the addictive properties associated with traditional opioids .

Case Study 1: PTP1B Inhibition

A study detailed the synthesis and evaluation of various benzamide derivatives, including this compound, highlighting their effectiveness as PTP1B inhibitors. The results indicated a dose-dependent inhibition of PTP1B activity, correlating with increased insulin receptor phosphorylation .

Case Study 2: Anticancer Properties

In another investigation, researchers synthesized a series of benzamide derivatives and tested their anticancer activity against several human cancer cell lines. The results demonstrated that certain modifications to the benzamide structure enhanced cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range .

Mechanism of Action

The mechanism of action of N-((Z)-1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-4-methyl-benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s structural analogs, identified via chemical databases (e.g., MLS000579087, AC1NSL3N) in , share the 4-methylbenzamide core but differ in substituents. Key comparisons are summarized below:

Table 1: Structural Comparison of Analogous Compounds

| Compound Name (Synonym) | R Group | X Group | Y Group | Notable Features |

|---|---|---|---|---|

| Target Compound | Cyclohexylcarbamoyl | Thiophen-2-yl | 4-methylbenzamide | Lipophilic cyclohexyl; thiophene π-system |

| N-[2-(4-bromophenyl)-1-(5-mercapto-4H-1,2,4-triazol-3-yl)vinyl]-4-methylbenzamide | 4-Bromophenyl | 5-Mercapto-1,2,4-triazol | 4-methylbenzamide | Bromine (electron-withdrawing); thiol for redox activity |

| N-[(Z)-2-(4-bromophenyl)-1-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)ethenyl]-4-methyl-benzamide | 4-Bromophenyl | Sulfanylidene-triazol | 4-methylbenzamide | Sulfur-rich triazol for metal coordination |

| N-[(Z)-1-(2-fluorophenyl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]benzamide | 2-Fluorophenyl | 4-Methylpiperazin-1-yl | Benzamide | Fluorine (polar); piperazine for solubility |

Key Findings:

Substituent Effects on Physicochemical Properties: The cyclohexylcarbamoyl group in the target compound enhances lipophilicity compared to analogs with aromatic R groups (e.g., bromophenyl). This may improve membrane permeability but reduce aqueous solubility. Thiophen-2-yl vs.

Stereochemical Considerations :

- The (Z)-configuration of the vinyl bridge is critical for maintaining spatial alignment of functional groups. Analogs with similar stereochemistry (e.g., ZINC8667023) are often prioritized in drug discovery for target specificity.

Synthetic Accessibility :

- The target compound’s synthesis likely involves condensation of cyclohexyl isocyanate with a thiophen-2-yl vinyl precursor, followed by benzamide coupling. This contrasts with bromophenyl analogs, which may require halogenation steps .

Research Implications and Limitations

- Structural Insights : Crystallographic data (via SHELX ) could resolve conformational preferences, while computational modeling might predict binding affinities.

- Gaps in Evidence: No direct biological or pharmacokinetic data for the target compound were found. Analogs like CID5335807 (with bromophenyl groups) suggest possible kinase inhibition, but extrapolation is speculative.

- Validation Challenges: As noted by Spek , rigorous validation (e.g., disorder modeling, hydrogen placement) is essential for accurate comparisons.

Biological Activity

N-((Z)-1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-4-methyl-benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C21H24N2O2S

- Molecular Weight : 368.49 g/mol

- CAS Number : 1164456-95-4

The compound features a cyclohexyl group, a thiophene ring, and a vinyl group, which contribute to its unique biological activity.

Research indicates that this compound acts primarily as an inhibitor of protein tyrosine phosphatase 1B (PTP1B) . PTP1B is involved in various cellular processes, including insulin signaling and cell growth regulation. By inhibiting PTP1B, this compound may enhance insulin sensitivity and exhibit anti-diabetic properties.

Antidiabetic Effects

Studies have shown that the compound can significantly lower blood glucose levels in diabetic models. In vitro assays demonstrated that it enhances insulin signaling pathways by inhibiting PTP1B activity, leading to increased glucose uptake in muscle cells .

Anticancer Properties

In addition to its antidiabetic effects, this compound has been evaluated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests a potential application in treating inflammatory diseases .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant reduction in blood glucose levels in diabetic rats treated with the compound. |

| Study 2 | Showed that the compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis. |

| Study 3 | Reported decreased levels of inflammatory markers in macrophages treated with the compound. |

Q & A

Q. What are the optimal synthetic routes for N-((Z)-1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-4-methyl-benzamide, and how can reaction yields be maximized?

Methodological Answer: Synthesis typically involves multi-step protocols, including condensation reactions between activated benzamide derivatives and thiophene-based vinylcarbamoyl intermediates. Key steps include:

- Ortho-toluyl chloride activation with potassium thiocyanate to generate isothiocyanate intermediates (as in ), followed by cyclohexylamine coupling.

- Solvent optimization : Acetone or acetonitrile improves reaction homogeneity, while potassium carbonate facilitates deprotonation ().

- Yield enhancement : Use of trichloroisocyanuric acid (TCICA) as a coupling agent reduces side reactions (). Monitor purity via TLC and confirm structures via -NMR and -NMR ().

Q. How can the stereochemical configuration (Z/E) of the vinyl group be confirmed experimentally?

Methodological Answer:

- X-ray crystallography provides definitive stereochemical assignment by resolving intramolecular hydrogen bonds (e.g., C14–H14⋅⋅⋅S1 interactions stabilize the Z-conformation) ().

- NOESY NMR detects spatial proximity between the cyclohexyl group and thiophene protons to distinguish Z/E isomers ().

- DFT calculations (B3LYP/6–311G(d,p)) predict relative stability of isomers and validate experimental data ().

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity and non-linear optical (NLO) properties?

Methodological Answer:

- DFT-based global reactivity descriptors : Calculate electrophilicity index (), chemical potential (), and hardness () using B3LYP/6–311G(d,p) to predict nucleophilic/electrophilic sites ().

- NLO analysis : Compute first hyperpolarizability () to assess potential in optoelectronics. For example, benzamide-thiophene conjugates exhibit enhanced due to -conjugation ().

- Fukui function maps identify regions susceptible to electrophilic/nucleophilic attacks ().

Q. How can molecular docking elucidate potential biological targets, such as viral proteases or kinases?

Methodological Answer:

- Protein preparation : Retrieve COVID-19 main protease (PDB: 6LU7) or kinase structures (e.g., EGFR) from the PDB. Optimize hydrogen bonding and protonation states using tools like AutoDock Tools.

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to assess binding affinities. For example, identified hydrogen bonds between the thiophene moiety and protease active sites (binding energy: −8.2 kcal/mol).

- Validation : Compare results with experimental IC values from enzymatic assays ().

Q. How do conflicting crystallographic and DFT-optimized structural parameters arise, and how can they be resolved?

Methodological Answer:

- Source of discrepancies : Solid-state packing forces (e.g., C16–H16B⋅⋅⋅O2 hydrogen bonds in crystals) vs. gas-phase DFT models ().

- Resolution strategies :

Methodological Challenges

Q. How can researchers address low solubility in biological assays without structural modification?

Methodological Answer:

- Co-solvent systems : Use DMSO:PBS (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility ().

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) to improve bioavailability ().

- Surfactant-assisted delivery : Polysorbate-80 or Cremophor-EL at sub-critical micelle concentrations ().

Q. What analytical techniques are critical for distinguishing degradation products during stability studies?

Methodological Answer:

- LC-HRMS : Monitor hydrolytic cleavage (e.g., amide bond breakdown) with a C18 column and 0.1% formic acid mobile phase.

- TGA-DSC : Detect thermal decomposition events (e.g., loss of cyclohexylcarbamoyl group at >200°C).

- Stability-indicating assays : Use forced degradation (acid/alkali/oxidative stress) followed by -NMR peak tracking ().

Data Interpretation

Q. How should researchers reconcile contradictory bioactivity data between in vitro and in vivo models?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma half-life () and tissue distribution via LC-MS/MS to identify poor bioavailability ().

- Metabolite screening : Use hepatocyte microsomes to detect rapid Phase I/II metabolism (e.g., CYP3A4-mediated oxidation).

- Species-specific differences : Compare murine vs. human CYP450 isoform activity using recombinant enzymes ().

Future Directions

Q. What unexplored applications exist in material science, such as organic electronics or sensors?

Methodological Answer:

- Organic photovoltaics : Characterize charge-carrier mobility via time-resolved microwave conductivity (TRMC) due to extended -conjugation ().

- Chemosensors : Functionalize with fluorophores (e.g., dansyl chloride) and test metal ion detection via fluorescence quenching ().

- NLO materials : Fabricate thin films via spin-coating and measure second-harmonic generation (SHG) using a Nd:YAG laser ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.